

Protocol refinement for enhanced reproducibility with Tyr-Arg-Phe-Lys-NH₂

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Compound of Interest

Compound Name: Tyrosyl-arginyl-phenylalanyl-lysineamide

Cat. No.: B1606346

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Technical Support Center: Tyr-Arg-Phe-Lys-NH₂ (DALDA)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the synthetic opioid peptide, Tyr-Arg-Phe-Lys-NH₂, also known as DALDA.

Frequently Asked Questions (FAQs)

Q1: What is Tyr-Arg-Phe-Lys-NH₂ (DALDA) and what is its primary mechanism of action?

A1: Tyr-Arg-Phe-Lys-NH₂ (DALDA) is a potent and highly selective synthetic tetrapeptide agonist for the mu (μ)-opioid receptor.^{[1][2]} Its primary mechanism of action is to bind to and activate μ -opioid receptors, which are G-protein coupled receptors (GPCRs), initiating downstream signaling cascades that lead to analgesic and other physiological effects.^{[3][4]}

Q2: What are the key advantages of using DALDA in my research?

A2: DALDA offers several advantages for researchers studying the opioid system:

- **High Selectivity:** It displays high selectivity for the μ -opioid receptor over delta (δ) and kappa (κ) opioid receptors.^[2]

- **Metabolic Stability:** The presence of a D-arginine at the second position and a C-terminal amide group confers significant resistance to degradation by peptidases, resulting in a longer duration of action compared to many endogenous peptides.[\[2\]](#)[\[5\]](#)
- **Potency:** DALDA is a highly potent agonist, often exhibiting greater potency than morphine in various assays.[\[2\]](#)

Q3: How should I store and handle the lyophilized DALDA peptide?

A3: For long-term storage, lyophilized DALDA should be stored at -20°C or below. Peptides are often hygroscopic, so it is crucial to protect them from moisture to ensure stability and accurate weighing.[\[6\]](#) Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.

Q4: What is the best way to dissolve lyophilized DALDA?

A4: The solubility of peptides can be a challenge. Due to its chemical structure, DALDA is generally soluble in aqueous buffers. For initial reconstitution, it is recommended to use sterile, distilled water or a buffer such as phosphate-buffered saline (PBS). If you encounter solubility issues, sonication or the addition of a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) followed by dilution in your aqueous experimental buffer may be helpful. Always test the solubility of your vehicle in the complete assay system to ensure it does not interfere with your results.

Troubleshooting Guide

Inconsistent or No Activity in Cell-Based Assays

Potential Cause	Recommended Solution
Peptide Degradation	Although DALDA is stable, ensure proper storage and handling. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Consider adding protease inhibitors to your cell culture medium if you suspect enzymatic degradation.
Incorrect Peptide Concentration	Verify the concentration of your stock solution using a reliable quantification method, such as UV spectroscopy or an amino acid analysis. Ensure accurate dilutions are being made for your working solutions.
Low Receptor Expression	Confirm the expression levels of the μ -opioid receptor in your cell line using techniques like Western blotting, qPCR, or flow cytometry. Cells with low passage numbers are generally recommended as receptor expression can change over time in culture. ^[7]
Cell Health and Viability	Ensure your cells are healthy and within their optimal growth phase. Perform a cell viability assay to rule out cytotoxicity from the peptide or vehicle. Check for mycoplasma contamination, which can affect cellular responses. ^[7]
Assay Conditions	Optimize assay parameters such as incubation time, temperature, and cell density. Ensure that the assay buffer composition is appropriate and does not interfere with peptide activity.

High Background or Non-Specific Binding in Receptor Binding Assays

Potential Cause	Recommended Solution
Inadequate Blocking	Use appropriate blocking agents in your assay buffer, such as bovine serum albumin (BSA), to reduce non-specific binding to surfaces.
Radioligand Issues	Ensure the radioligand has high specific activity and purity. Use a concentration of radioligand at or below its Kd for the receptor.[8]
Insufficient Washing	Optimize the number and duration of wash steps to effectively remove unbound ligand without causing significant dissociation of specifically bound ligand. The wash buffer should be cold to slow dissociation.
Filter Issues (for filtration assays)	Pre-treat filters with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding of the peptide to the filter material.[9]

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Potency of DALDA and Related Peptides

Peptide	Receptor	Binding Affinity (Ki, nM)	Functional Potency (EC50, nM) in [35S]GTPyS Assay
DALDA	μ -opioid	0.22	~10-50
[Dmt ¹]DALDA	μ -opioid	0.143	~0.1-1
Morphine	μ -opioid	~1-5	~20-100

Data compiled from multiple sources and represent approximate values. Actual values may vary depending on the specific assay conditions.[2][3]

Key Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (K_i) of DALDA for the μ -opioid receptor.

- **Membrane Preparation:** Prepare cell membranes from a cell line expressing the μ -opioid receptor or from brain tissue.
- **Assay Buffer:** Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- **Reaction Setup:** In a 96-well plate, combine:
 - Cell membranes (typically 10-50 μ g of protein).
 - A fixed concentration of a radiolabeled μ -opioid receptor ligand (e.g., [3 H]DAMGO) at or near its K_d .
 - Varying concentrations of unlabeled DALDA (e.g., from 10^{-12} M to 10^{-5} M).
 - For non-specific binding control wells, add a high concentration of a non-radiolabeled μ -opioid agonist (e.g., 10 μ M DAMGO).
 - Bring the final volume to 200 μ L with assay buffer.
- **Incubation:** Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- **Separation of Bound and Free Ligand:** Rapidly filter the contents of each well through glass fiber filters (pre-soaked in a blocking agent) using a cell harvester. Wash the filters multiple times with ice-cold assay buffer.
- **Quantification:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the log concentration of DALDA. Fit the data to a one-site competition model to determine the IC_{50} . Calculate the K_i using the Cheng-Prusoff equation.

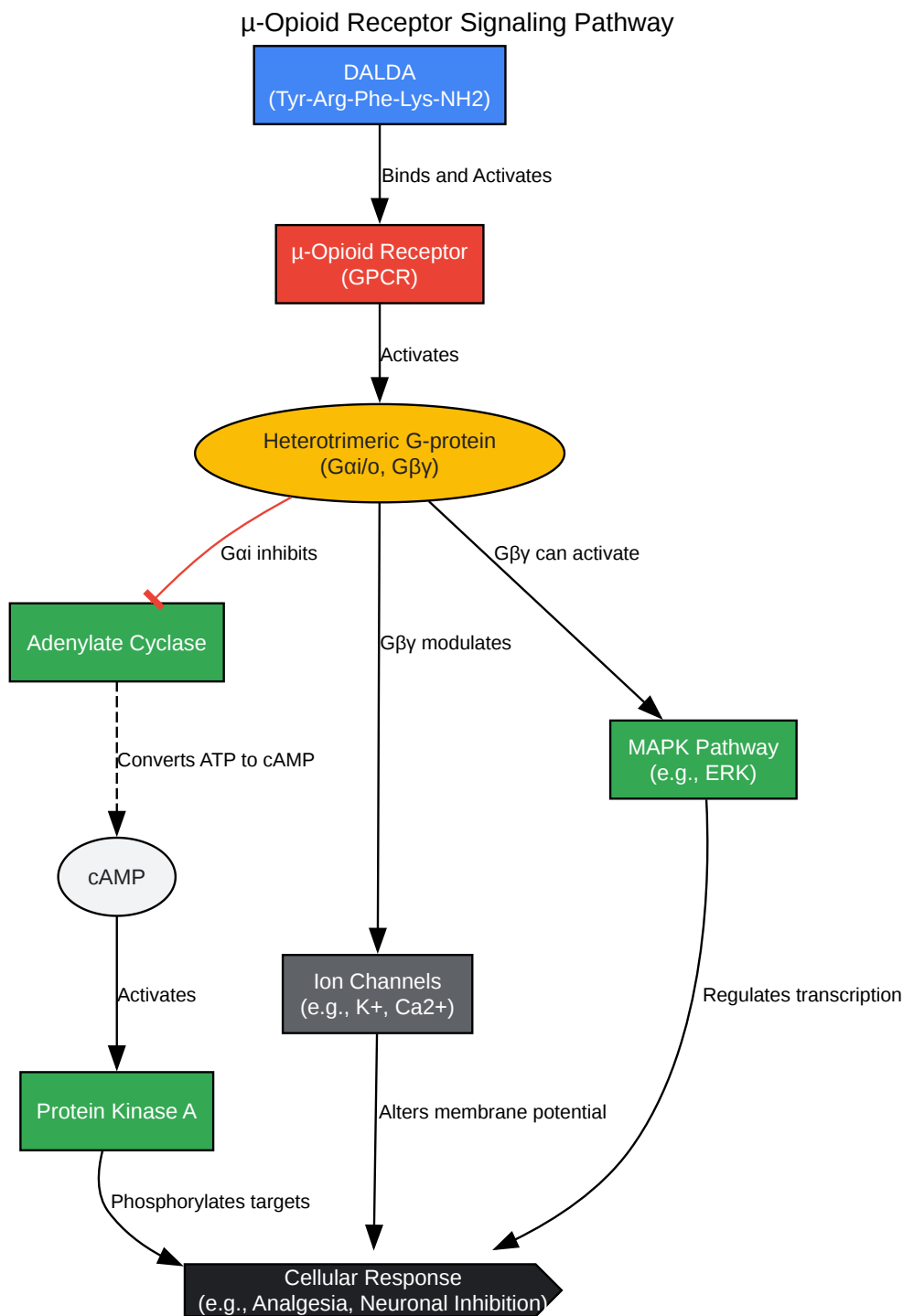
Protocol 2: [35 S]GTP γ S Functional Assay

This assay measures the activation of G-proteins following receptor stimulation by DALDA.

- Membrane Preparation: As described in Protocol 1.
- Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
- Reaction Setup: In a 96-well plate, combine:
 - Cell membranes (10-20 µg of protein).
 - GDP (typically 10-30 µM).
 - Varying concentrations of DALDA (e.g., from 10⁻¹² M to 10⁻⁵ M).
 - For basal binding, add vehicle instead of DALDA. For non-specific binding, add a high concentration of unlabeled GTPyS.
- Incubation: Pre-incubate the plate at 30°C for 15 minutes.
- Initiate Reaction: Add [³⁵S]GTPyS (final concentration ~0.05-0.1 nM) to each well to start the reaction.
- Incubation: Incubate at 30°C for 60 minutes.
- Termination and Separation: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
- Quantification: Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis: Plot the stimulated binding (as a percentage over basal) against the log concentration of DALDA. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_{max}.

Visualizations

Signaling Pathway

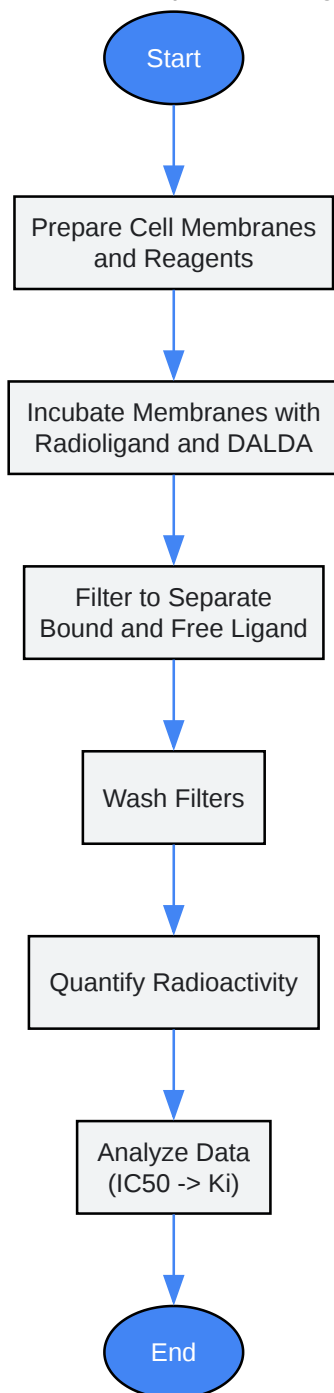


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Caption: Activation of the μ -opioid receptor by DALDA initiates intracellular signaling.

Experimental Workflow

Workflow for Receptor Binding Assay



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Caption: A typical workflow for a competitive radioligand binding experiment.

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